molecular formula C13H17ClN2O3 B13981339 N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B13981339
M. Wt: 284.74 g/mol
InChI Key: VDAHZEFCIPNGJG-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core linked to a piperidin-4-yl group via an amide bond. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological applications. This compound’s structure combines the electron-rich benzodioxole moiety with the basic piperidine ring, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

N-piperidin-4-yl-1,3-benzodioxole-5-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H

InChI Key

VDAHZEFCIPNGJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Reagents

Protection of Piperidine Nitrogen

A common approach involves starting from 4-piperidone hydrochloride, which is converted into N-tert-butoxycarbonyl-4-piperidone by reaction with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in aqueous acetone at room temperature for 24 hours. This step affords the N-protected intermediate in high yield (~91-93%) with the product isolated as a white solid after extraction and concentration under reduced pressure.

Conversion to 4-Amino-1-tert-butoxycarbonylpiperidine

The N-protected 4-piperidone is then subjected to reductive amination using ammonia in ethanol with titanium tetraisopropoxide as a catalyst and sodium borohydride as the reducing agent. This reaction proceeds under nitrogen at room temperature, leading to the formation of 4-amino-1-tert-butoxycarbonylpiperidine with yields around 81-82%.

Formation of Piperidinyl Benzo[d]dioxole-5-carboxamide

The key amide bond is formed by coupling the 4-amino-piperidine derivative with the benzo[d]dioxole-5-carboxylic acid or its activated derivatives. Activation methods include:

  • Conversion of the acid to its O-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS),
  • Use of coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU),
  • Base such as diisopropylethylamine (DIPEA) to facilitate amide bond formation.

This coupling is typically performed in solvents like dichloromethane or dimethylformamide (DMF) at room temperature, yielding the amide product in good to excellent yields.

Deprotection and Hydrochloride Salt Formation

The tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid (TFA) 10% in dichloromethane. The resulting free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, yielding the final compound N-(piperidin-4-yl)benzo[d]dioxole-5-carboxamide hydrochloride.

Representative Synthetic Scheme

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Protection of 4-piperidone 4-piperidone hydrochloride, sodium bicarbonate, di-tert-butyl dicarbonate, aqueous acetone, RT, 24 h 91-93 Produces N-tert-butoxycarbonyl-4-piperidone as white solid
2 Reductive amination to 4-amino-1-Boc-piperidine Ammonia ethanol solution, titanium tetraisopropoxide, sodium borohydride, nitrogen atmosphere, RT 81-82 Formation of 4-amino-1-tert-butoxycarbonylpiperidine
3 Activation of benzo[d]dioxole-5-carboxylic acid DCC, NHS, DMF, RT - Formation of O-hydroxysuccinimide ester of acid
4 Amide bond formation HBTU, HOBt, DIPEA, DMF or CH2Cl2, RT 70-85 Coupling of amine and activated acid derivative
5 Deprotection and salt formation TFA 10% in CH2Cl2, then HCl treatment - Removal of Boc group and formation of hydrochloride salt

Detailed Research Outcomes

  • The protection step (Step 1) consistently yields over 90% of the N-Boc protected intermediate with clear NMR characterization confirming structure.
  • Reductive amination (Step 2) proceeds efficiently with high selectivity and yields above 80%, confirmed by ^1H NMR and purity analyses.
  • Amide bond formation (Step 4) using HBTU/HOBt coupling agents is highly effective, producing the desired amide with yields ranging from 70% to 85%, depending on the specific acid derivative and reaction conditions.
  • Deprotection using TFA is quantitative, and subsequent conversion to hydrochloride salt ensures the compound's stability and solubility for further applications.

Additional Synthetic Variations

  • Alternative coupling methods include the use of acyl chlorides prepared from the acid with thionyl chloride (SOCl2) and catalytic DMF, followed by reaction with tert-butyl piperidin-4-ylcarbamate to give amide intermediates.
  • Curtius rearrangement has been employed in related piperidine derivatives synthesis, providing a route to cyclic urea analogs, which may be adapted for related structures.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride
  • Structural Difference : The piperidine substituent is at the 3-position instead of the 4-position.
  • Impact : Altered spatial orientation may affect binding to target receptors. Piperidine ring position influences steric interactions with enzymes or transporters .
N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride
  • Structural Difference : A methyl group is added to the amide nitrogen.
  • Impact : Increased steric hindrance could reduce metabolic degradation by amidases, enhancing stability. Methylation may also modulate lipophilicity and blood-brain barrier penetration .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
  • Structural Difference : Replaces piperidine with a linear heptane chain.
  • Metabolism : Undergoes hydroxylation and O-demethylation in liver microsomes, forming catechol derivatives .

Aromatic vs. Aliphatic Substituents

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
  • Structural Difference : A dimethoxyphenyl group replaces the piperidine.
  • Physicochemical Data : Melting point = 175–177°C, yield = 75% .
  • Impact : The electron-donating methoxy groups enhance aromatic π-π stacking but reduce solubility compared to the piperidine-hydrochloride salt .
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (Compound 57)
  • Structural Difference : Features a nitro and chloro-substituted phenyl group.
  • Physicochemical Data : Melting point = 227°C, yield = 53% .

Piperidine Ring Modifications

N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
  • Structural Difference : A methylthio-benzyl group is appended to the piperidine nitrogen.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Structural Feature
Target Compound (Hydrochloride) Not Reported Not Reported ~350* Piperidin-4-yl, hydrochloride
N-(3,4-Dimethoxyphenyl) analog (HSD-2) 175–177 75 341.34 Dimethoxyphenyl
N-(2-Chloro-4-nitrophenyl) analog 227 53 349.74 Chloro-nitro phenyl
N-(Heptan-4-yl) analog Not Reported Not Reported 305.38 Linear heptane chain

*Estimated based on molecular formula.

Table 2: Metabolic and Toxicological Profiles

Compound Name Metabolic Pathway NOEL (mg/kg bw/day) Key Application
Target Compound (Hydrochloride) Likely piperidine oxidation Not Reported Pharmacological research
N-(Heptan-4-yl) analog Hydroxylation, O-demethylation 20 (rats) Flavoring agent
SB207266 (Piperidinylmethyl analog) Not Reported Not Reported 5-HT4 receptor antagonist

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride?

Synthesis typically involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with piperidin-4-amine under amide-forming conditions (e.g., EDCI/HOBt or DCC). Purification is achieved via silica gel column chromatography using gradients like n-hexane:ethyl acetate (3:2) . Final hydrochloride salt formation is performed using HCl in methanol. Characterization requires ¹H/¹³C NMR, IR, HRMS, and elemental analysis to confirm purity (>95%) and structural integrity .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates (e.g., δ ~7.5 ppm for benzodioxole protons) .
  • Melting Point Analysis : Determines crystalline stability (e.g., 175–177°C for related analogs) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. What safety protocols are critical during handling?

While GHS classification data is limited, analogous compounds (e.g., piperidine derivatives) require:

  • PPE : Gloves, lab coat, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. How can structural modifications optimize solubility or bioavailability?

Modify substituents on the benzodioxole or piperidine moieties. For example:

  • Hydrophilic groups : Introduce methoxy or hydroxyl groups to enhance aqueous solubility .
  • Salt forms : Hydrochloride salts improve crystallinity and stability .
  • Prodrug strategies : Esterification of the carboxamide for controlled release .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

  • MAO Inhibition : Analogous benzodioxole carboxamides act as reversible MAO-B inhibitors (e.g., IC₅₀ = 56 nM, Kᵢ = 6.3 nM) via competitive binding to the flavin adenine dinucleotide (FAD) domain .
  • Antidiabetic Activity : Derivatives like N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide reduce blood glucose by 40–50% in STZ-induced diabetic mice via α-amylase inhibition .
  • STING Agonism : Brominated analogs (e.g., 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) activate STING pathways, inducing IFN-β in THP-1 cells .

Q. How can in vivo efficacy be evaluated for therapeutic potential?

  • Animal Models : Use STZ-induced diabetic mice for antidiabetic studies, monitoring glucose levels weekly .
  • Dosing : Administer 10–50 mg/kg intraperitoneally; compare to metformin controls.
  • Toxicity Screening : Assess liver/kidney function via ALT, AST, and creatinine levels .

Q. What computational tools validate binding interactions with targets like MAO-B?

  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., benzodioxole stacking with Tyr398 in MAO-B) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups enhance MAO-B affinity) .

Q. How do structural analogs impact structure-activity relationships (SAR)?

  • Substituent Position : 2,4-Dinitrophenyl derivatives (e.g., compound 55) show higher MAO-B selectivity vs. 3,5-dimethoxy analogs .
  • Piperidine Modifications : N-Benzylpiperidine derivatives improve blood-brain barrier penetration for CNS targets .

Q. What strategies address poor pharmacokinetics in preclinical studies?

  • Nanoformulations : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .

Q. Are there synergistic effects with existing therapies?

  • Immunotherapy : Combine STING agonists (e.g., BNBC) with checkpoint inhibitors (anti-PD-1) to enhance antitumor responses in murine models .
  • Antioxidant Coadministration : Pair with ascorbic acid to mitigate oxidative stress in diabetic models .

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